molecular formula C14H25NO11 B8055045 Poly-N-acetyllactosamine CAS No. 82441-98-3

Poly-N-acetyllactosamine

Cat. No. B8055045
CAS RN: 82441-98-3
M. Wt: 383.35 g/mol
InChI Key: HESSGHHCXGBPAJ-ZBELOFFLSA-N
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Description

Poly-N-acetyllactosamine is a metabolite found in the aging mouse brain.

Scientific Research Applications

  • Synthesis and Structural Development : Poly-N-acetyllactosamine oligomers form a type-2 glycan core for assembling bioactive glycoconjugates. An effective synthesis of these oligomers enables a new entry to complex saccharides (Mong, Huang, & Wong, 2003).

  • Functional Glycobiology : It's involved in core 2 branched O-glycans synthesis, playing a crucial role in glycan formation and modifications, such as sialyl Lex structures (Ujita et al., 1998).

  • Cancer Research : Poly-N-acetyllactosamine is involved in tumor cell survival, facilitating cell-cell interaction and metastasis. It serves as a scaffold for terminal modifications, which change in a cell-specific manner and correlate with tumor development (Nonaka & Fukuda, 2016).

  • Immunology : It plays important roles in various biological processes, including immunity. Knockout studies in mice have shed light on its functions in the immune system (Togayachi, 2014).

  • Glycoprotein Modification : Poly-N-acetyllactosamine structures are found in mammalian glycoproteins, forming a backbone for modifications by various enzymes, influencing biospecific interactions and potentially promoting tumor progression (Zhou, 2003).

  • Large-Scale Production for Research : Efficient chemoenzymatic methods have been developed for the synthesis of Poly-N-acetyllactosamines, enabling the production of significant quantities for research purposes, including the study of blood group and tumor-associated antigens (Vasiliu et al., 2006).

  • NMR Studies and Protein-Carbohydrate Interactions : Poly-N-acetyllactosamines have been synthesized for NMR studies to understand protein-carbohydrate interactions, demonstrating their significance in galectin-1 binding (Di Virgilio et al., 1999).

  • Biofunctionalization of Biomaterial Surfaces : Poly-N-acetyllactosamine structures have been biofunctionalized on surfaces for galectin-mediated cell adhesion, mimicking the natural extracellular matrix microenvironment (Sauerzapfe et al., 2009).

  • Histochemical Analysis in Tissues : Its structures have been analyzed in normal and malignant human tissues, providing insights into cellular recognition, differentiation, and cancer metastasis processes (Ito et al., 1996).

  • Glycoprotein Structure and Function : Studies on Poly-N-acetyllactosamine attached to lysosomal membrane glycoproteins reveal its role in cellular functions like differentiation and metastasis, highlighting its significance in glycoprotein structure and function (Wang et al., 1991).

properties

IUPAC Name

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSGHHCXGBPAJ-ZBELOFFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82441-98-3
Details Compound: D-Glucose, 2-(acetylamino)-2-deoxy-4-O-β-D-galactopyranosyl-, homopolymer
Record name D-Glucose, 2-(acetylamino)-2-deoxy-4-O-β-D-galactopyranosyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82441-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

383.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Poly-N-acetyllactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pnala

CAS RN

32181-59-2, 82441-98-3
Record name N-Acetyllactosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32181-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyllactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032181592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-N-acetyllactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082441983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYL LACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y5B2K5OOK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Poly-N-acetyllactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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